(2Z)-2-(methoxycarbothioylhydrazinylidene)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z)-2-(methoxycarbothioylhydrazinylidene)acetic acid is an organic compound with the molecular formula C4H6N2O3S It is a derivative of acetic acid, featuring a hydrazono group and a methoxycarbonothioyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-2-(methoxycarbothioylhydrazinylidene)acetic acid typically involves the reaction of hydrazine derivatives with carbonothioyl compounds under controlled conditions. One common method includes the reaction of methoxycarbonyl isothiocyanate with hydrazine hydrate, followed by the addition of acetic acid to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonothioyl group to a thiol or thioether.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazono group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or thioethers.
Substitution: Various substituted hydrazono derivatives.
Wissenschaftliche Forschungsanwendungen
(2Z)-2-(methoxycarbothioylhydrazinylidene)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of (2Z)-2-(methoxycarbothioylhydrazinylidene)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can disrupt biochemical pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
(2Z)-[(Methoxycarbonothioyl)hydrazono]propanoic acid: Similar structure but with a propanoic acid backbone.
(2Z)-[(Methoxycarbonothioyl)hydrazono]butanoic acid: Similar structure but with a butanoic acid backbone.
Uniqueness: (2Z)-2-(methoxycarbothioylhydrazinylidene)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydrazono and methoxycarbonothioyl groups allow for diverse chemical modifications and interactions, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
157994-09-7 |
---|---|
Molekularformel |
C4H6N2O3S |
Molekulargewicht |
162.163 |
IUPAC-Name |
(2Z)-2-(methoxycarbothioylhydrazinylidene)acetic acid |
InChI |
InChI=1S/C4H6N2O3S/c1-9-4(10)6-5-2-3(7)8/h2H,1H3,(H,6,10)(H,7,8)/b5-2- |
InChI-Schlüssel |
HDIJMZFNQFJPDH-DJWKRKHSSA-N |
SMILES |
COC(=S)NN=CC(=O)O |
Synonyme |
Acetic acid, [(methoxythioxomethyl)hydrazono]-, (Z)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.